molecular formula C19H14N4O6S B2959382 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886929-67-5

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2959382
CAS No.: 886929-67-5
M. Wt: 426.4
InChI Key: HDPMOGQZZHWWCI-UHFFFAOYSA-N
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Description

This compound integrates a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-(methylsulfonyl)phenyl group. The methylsulfonyl group contributes to polarity and may influence solubility or receptor interactions .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S/c1-30(27,28)12-6-4-5-11(9-12)16-21-22-19(29-16)20-15(24)10-23-17(25)13-7-2-3-8-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPMOGQZZHWWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O7SC_{22}H_{24}N_{2}O_{7}S, with a molecular weight of approximately 460.5 g/mol. The structure includes a 1,3-dioxoisoindoline moiety and a 1,3,4-oxadiazole ring, both of which are known for their pharmacological potentials.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. Ahsan et al. demonstrated that synthesized analogs showed moderate to severe potency against various microbial strains. Specifically, compounds targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis, were identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .

Anticancer Activity

The anticancer potential of compounds featuring the 1,3-dioxoisoindoline structure has been extensively studied. Selvaraj et al. synthesized multiple derivatives and found that certain compounds exhibited enhanced antitumor activity—up to 4.5 times greater than their precursors—when tested against different cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Membrane Permeability : The presence of the oxadiazole group enhances lipophilicity, facilitating better cellular uptake and bioavailability .

Case Studies

  • Antimicrobial Efficacy : A study by Du et al. focused on modeling the 1,3,4-oxadiazole ring to enhance both antimicrobial and anticancer effects. Their findings indicated that specific derivatives could serve as effective antimicrobial agents against resistant strains .
  • Anticancer Screening : In a study conducted by Savariz et al., several synthesized compounds were tested against various cancer cell lines. The results showed that one particular derivative significantly improved antitumor activity compared to existing treatments .

Data Summary

Activity TypeCompound NameIC50 Value (µM)Reference
AntimicrobialOxadiazole Derivative0.47 - 1.4
AnticancerDioxoisoindoline DerivativeUp to 4.5 times greater than precursor

Comparison with Similar Compounds

Structural Analog 1: N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide

  • Key Features: Replaces oxadiazole with a thio-linked quinazolinone ring.
  • Activity: Exhibits anti-inflammatory properties due to the quinazolinone moiety .

Structural Analog 2: 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide

  • Key Features: Substitutes oxadiazole with a thiazolidinone ring.
  • Synthesis : Prepared via condensation of dioxoisoindolin thiourea with N-arylmaleimide .
  • Differentiation: The thiazolidinone ring may confer distinct hydrogen-bonding interactions, altering pharmacokinetic profiles.

Structural Analog 3: 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide

  • Key Features : Contains a thiazolidinedione ring instead of dioxoisoindolin.
  • Activity : Demonstrated anticancer activity (IC₅₀ values in µM range) against leukemia cells .
  • Differentiation : The dimethoxyphenyl group offers electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound.

Structural Analog 4: N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

  • Key Features: Combines indole and thiazolidinone moieties.
  • Properties : Predicted collision cross-section (CCS) values (e.g., 223.9 Ų for [M+H]+) suggest distinct conformational behavior in mass spectrometry compared to the target compound .

Role of Substituents

Functional Group Impact on Properties
Methylsulfonylphenyl Enhances solubility and target binding via polar interactions; may improve metabolic stability .
Oxadiazole Electron-withdrawing nature increases chemical stability and resistance to hydrolysis .
Dioxoisoindolin Contributes to π-π stacking interactions in biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Reported Activity
Target Compound Dioxoisoindolin + Oxadiazole 3-(Methylsulfonyl)phenyl Anticancer (predicted)
N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-quinazolin-2-yl-thio)acetamide Dioxoisoindolin + Quinazolinone Phenylthio Anti-inflammatory
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-oxadiazol-2-yl)-acetamide Thiazolidinedione + Oxadiazole 3,4-Dimethoxyphenyl Anticancer

Table 2: Predicted Physicochemical Properties

Compound LogP Solubility (mg/mL) CCS (Ų) [M+H]+
Target Compound 2.1* 0.15* ~225*
N-(3,4-Dimethylphenyl)-2-[...]acetamide 3.8 0.08 223.9

*Estimated based on structural analogs.

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